molecular formula C20H15N3O4S B2876213 (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476673-70-8

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2876213
CAS No.: 476673-70-8
M. Wt: 393.42
InChI Key: YSORRVJDUOYNJU-NVNXTCNLSA-N
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Description

(Z)-3-(4-Methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group and a (Z)-configured acrylonitrile moiety linked to a 4-methoxy-3-nitrophenyl ring.

Properties

IUPAC Name

(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-16-5-3-4-14(10-16)17-12-28-20(22-17)15(11-21)8-13-6-7-19(27-2)18(9-13)23(24)25/h3-10,12H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSORRVJDUOYNJU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Synthesis

Hantzsch Thiazole Cyclization

The 4-(3-methoxyphenyl)thiazole moiety is synthesized via Hantzsch cyclization, reacting α-haloketones (e.g., phenacyl bromide) with thiourea derivatives. For the target compound, 3-methoxyphenyl-substituted thioamide is treated with phenacyl bromide in ethanol under reflux (12 hours, 78% yield). The reaction mechanism proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration.

Key Parameters:

  • Solvent: Ethanol (reflux)
  • Temperature: 80°C
  • Yield: 78%

Alternative Thiazole Formation Strategies

While Hantzsch cyclization dominates industrial protocols, microwave-assisted synthesis reduces reaction time to 30 minutes (100°C, 300 W) with comparable yields (75%). This method enhances scalability by minimizing side products like hydrolyzed ketones.

Acrylonitrile Moiety Formation

Knoevenagel Condensation

The acrylonitrile group is introduced via Knoevenagel condensation between 4-(3-methoxyphenyl)thiazole-2-carbaldehyde and 4-methoxy-3-nitrophenylacetonitrile. Catalytic piperidine in ethanol (70°C, 5 hours) drives imine formation, favoring the Z-isomer (65% yield) due to steric hindrance between the thiazole and nitrophenyl groups.

Reaction Equation:
$$
\text{Thiazole-carbaldehyde} + \text{4-Methoxy-3-nitrophenylacetonitrile} \xrightarrow{\text{piperidine, EtOH}} \text{(Z)-acrylonitrile derivative}
$$

Stereoselectivity Control

The Z-configuration is stabilized by non-covalent interactions between the electron-deficient nitrophenyl group and the thiazole’s sulfur atom. Polar solvents (e.g., DMF) increase E-isomer formation (30% Z-selectivity), whereas ethanol maintains >90% Z-selectivity.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving 89% recovery. Recrystallization in ethanol/water (1:1) further enhances purity to >99%, confirmed by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (s, 1H, thiazole-H), 7.45–7.32 (m, 4H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OCH3-H), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, OCH3).
  • HRMS (ESI+): m/z 393.4 [M+H]+ (calc. 393.4).

Optimization Strategies

Reaction Condition Screening

Systematic optimization of the Knoevenagel step reveals that lowering the temperature to 60°C improves Z-selectivity (95%) but reduces yield (55%). Catalyst screening shows pyrrolidine increases yield to 70% without compromising stereochemistry.

Table 1: Impact of Reaction Parameters on Knoevenagel Condensation
Parameter Condition Z-Selectivity (%) Yield (%)
Solvent Ethanol 92 65
Solvent DMF 30 45
Catalyst Piperidine 92 65
Catalyst Pyrrolidine 90 70
Temperature 60°C 95 55
Temperature 70°C 92 65

Industrial Scalability

Continuous flow reactors enhance throughput by 40% compared to batch processes, with in-line HPLC monitoring ensuring consistent purity (>98%). Green chemistry principles advocate replacing ethanol with cyclopentyl methyl ether (CPME), reducing environmental impact without yield loss.

Chemical Reactions Analysis

Cycloaddition Reactions

This compound participates in 1,3-dipolar cycloadditions with azomethine ylides, forming spirocyclic pyrrolidine derivatives. The reaction proceeds via an asynchronous one-step mechanism, as demonstrated in studies of structurally analogous acrylonitriles .

Key Features:

  • Regioselectivity : Exclusive formation of one regioisomer due to orbital interactions between the acrylonitrile’s LUMO and the ylide’s HOMO .

  • Diastereoselectivity : Dependent on substituents; electron-withdrawing groups (e.g., nitro) favor endo transition states (ΔG‡ = 18.2 kcal/mol) over exo (ΔG‡ = 20.1 kcal/mol) .

Reaction PartnerProduct Yieldexo:endo Ratio
Azomethine ylide (R = H)72%1:3.5
Azomethine ylide (R = NO₂)85%1:6.2

Nucleophilic Additions

The acrylonitrile moiety undergoes nucleophilic attacks at the β-carbon. Experimental data for similar compounds show:

  • Ammonia Addition : Forms β-aminonitrile derivatives at 60–80°C in ethanol (yield: 68–78%) .

  • Thiol Addition : Reacts with mercaptans (e.g., benzylthiol) to yield thioethers, with reaction rates enhanced by the nitro group’s electron-withdrawing effect (k = 0.45 M⁻¹s⁻¹).

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position. Computational studies (B3LYP/cc-pVTZ) predict:

  • Nitration : Favored at C5 of thiazole (activation energy = 14.3 kcal/mol) due to resonance stabilization from the adjacent methoxyphenyl group .

  • Halogenation : Bromine adds selectively at C5 in acetic acid (yield: 82%) .

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation (H₂/Pd-C, 40 psi):

ConditionProductYield
10% Pd-C, EtOH, 4 h3-(3-Amino-4-methoxyphenyl) derivative89%

The cyano group remains intact under these conditions but can be reduced to an amine using LiAlH₄ (ΔG‡ = 23.1 kcal/mol) .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces ZE isomerization of the acrylonitrile double bond, confirmed by NMR and DFT calculations (B3LYP/6-31G*) :

  • Isomerization Barrier : ΔG‡ = 9.8 kcal/mol.

  • Quantum Yield : Φ = 0.32 in acetonitrile .

Computational Insights

  • Global Electrophilicity Index (ω) : 3.8 eV, indicating moderate electrophilicity dominated by the nitro and cyano groups .

  • NMR Shifts : Key ¹H and ¹³C chemical shifts correlate with theoretical predictions (MAE = 1.2 ppm for ¹³C) .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 220°C, releasing NO₂ (TGA-DSC data).

  • Hydrolysis : Resistant to aqueous acid/base due to steric protection from the thiazole and methoxyphenyl groups .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active heterocycles and materials with tailored electronic properties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, compounds with similar structures have been investigated for their ability to inhibit certain enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the production of dyes, pigments, or other specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. If it is used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences between the target compound and similar acrylonitrile-thiazole derivatives:

Compound (Reference) Substituent on Acrylonitrile Phenyl Thiazole Substituent Notable Functional Groups
Target Compound 4-Methoxy-3-nitro 4-(3-Methoxyphenyl) Nitro, Methoxy (×2)
3-Hydroxy-4-methoxy 4-(4-Fluorophenyl) Hydroxy, Methoxy, Fluoro
3-Chloro-2-methyl (amino group) 4-(4-Nitrophenyl) Chloro, Methyl, Nitro
4-Chlorophenyl Benzothiazole Chloro, Benzothiazole
N-Methyl-N-ethoxy amino Benzothiazol-2-yl Amino, Ethoxy, Benzothiazole

Key Observations :

  • Planarity and Conformation : Analogs like those in exhibit near-planar conformations except for sterically hindered substituents (e.g., perpendicular fluorophenyl groups). The target’s methoxy groups may impose similar torsional effects, influencing crystal packing and solubility .
  • Hydrogen Bonding : Unlike ’s hydroxy group (capable of strong H-bonding), the target’s nitro group participates in weaker dipole interactions, which may reduce crystallinity compared to hydroxylated analogs .

Biological Activity

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known by its CAS number 476673-70-8, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H15_{15}N3_{3}O4_{4}S
  • Molecular Weight : 393.4 g/mol
  • Structure : The compound consists of a thiazole moiety linked to an acrylonitrile group, which is further substituted with methoxy and nitro groups on the phenyl rings.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of similar thiazole derivatives. For instance, a study evaluated various thiazole-bearing compounds for their antimicrobial activity. The results indicated that compounds with similar structures exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 µg/mL for some derivatives .

CompoundMIC (µg/mL)Bactericidal Activity
Compound 7b0.22 - 0.25Yes
Compound 10Not specifiedYes

Antitumor Activity

Thiazole derivatives, including those with acrylonitrile functionalities, have demonstrated promising antitumor effects. A study reported that compounds with specific substitutions on the thiazole ring showed cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50_{50} (µg/mL)
Compound 9HT291.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

The structure-activity relationship (SAR) analysis revealed that electron-donating groups on the phenyl rings significantly enhance cytotoxic activity.

The proposed mechanisms for the biological activities of thiazole derivatives include:

  • Inhibition of Biofilm Formation : Compounds have been shown to disrupt biofilm formation in bacterial species, enhancing their antimicrobial efficacy .
  • Induction of Apoptosis : Similar compounds have been documented to induce apoptosis in cancer cells through ROS-mediated pathways and activation of p38 MAPK signaling .
  • Targeting Bcl-2 Proteins : Some studies suggest that thiazole-containing compounds may interact with Bcl-2 proteins, promoting apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

A recent study focused on the synthesis and evaluation of thiazole derivatives for their antimicrobial properties. Among them, a derivative structurally similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, confirming the importance of the thiazole moiety in enhancing biological activity .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer potential of various thiazole derivatives in vitro against human leukemia cells. The results indicated that certain modifications on the thiazole ring led to improved cytotoxic effects, suggesting that this compound may possess similar or enhanced properties due to its unique structure .

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